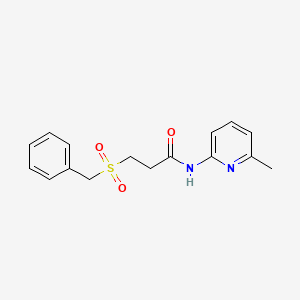

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

3-benzylsulfonyl-N-(6-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13-6-5-9-15(17-13)18-16(19)10-11-22(20,21)12-14-7-3-2-4-8-14/h2-9H,10-12H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTKQPZEGYNSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of a benzyl group followed by the formation of the propanamide linkage. The reaction conditions often include the use of sulfonyl chlorides, amines, and appropriate solvents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Heterocyclic Moieties: The 6-methylpyridin-2-yl group in the target compound contrasts with the 5-methyl-1,3,4-thiadiazol-2-yl group in its thiadiazole analog . Thiadiazoles are known for their electron-withdrawing properties and metabolic stability, whereas pyridine derivatives may offer better solubility and hydrogen-bonding capacity.

- Sulfonamide vs. Carbamoyl Groups: Sulfonamides (e.g., –SO₂–) in the target compound and tert-butylsulfamoyl analogs are strong hydrogen-bond acceptors, critical for enzyme inhibition.

Physicochemical Properties

- Molecular Weight : At 317.38 g/mol, the compound falls within the acceptable range for oral bioavailability (<500 g/mol), similar to its analogs .

Biological Activity

3-(Benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide, with the CAS number 880336-27-6, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 318.4 g/mol

- Structure : The compound features a benzylsulfonyl group attached to a propanamide backbone, with a 6-methylpyridin-2-yl substituent.

Biological Activity

Research on this compound indicates several significant biological activities:

The proposed mechanism for compounds in this class often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The sulfamide moiety may enhance binding affinity to target receptors, which is crucial for anticonvulsant effects.

Case Studies

-

Anticonvulsant Efficacy :

- In a comparative study involving structurally similar compounds, researchers observed that modifications in the sulfonamide group significantly impacted anticonvulsant activity. For instance, compounds with enhanced lipophilicity showed improved penetration across the blood-brain barrier.

- The efficacy was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model, where compounds demonstrated significant seizure protection at varying dosages.

-

Safety Profile :

- Preliminary toxicity assessments indicated that related compounds possess favorable safety margins in animal models. Compounds were tested for hepatotoxicity and metabolic stability, showing no significant adverse effects at therapeutic doses.

Data Table: Summary of Biological Activities

| Activity | Model Used | Efficacy Observed | Dosage Range Tested |

|---|---|---|---|

| Anticonvulsant | MES Test | Significant protection | 15 mg/kg - 60 mg/kg |

| Anticonvulsant | PTZ Model | Delayed progression | 15 mg/kg - 60 mg/kg |

| Toxicity | HepG2 Cell Line | No hepatotoxicity | 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.